Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride

Epigenetics Protein-Protein Interactions Structural Biology

Researchers probing Kme3-dependent epigenetic interactions require an authentic trimethyllysine standard-non-trimethylated analogs (Kme1, Kme2, Kac) fail to engage reader domain aromatic cages via cation-π interactions, yielding false negatives. • Definitive Kme3 positive control for PHD, Tudor & chromodomain binding assays • Obligate substrate for TMLH enzymatic activity & LC-MS/MS carnitine pathway quantification • Essential immunogen for generating & validating Kme3-discriminating antibodies Supplied as HCl salt, ≥98% purity, white powder. Validated for SILAC & CLASPI quantitative proteomics.

Molecular Formula C9H21ClN2O2
Molecular Weight 224.73 g/mol
CAS No. 55528-53-5
Cat. No. B13819039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride
CAS55528-53-5
Molecular FormulaC9H21ClN2O2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCC(C(=O)[O-])N.Cl
InChIInChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1
InChIKeyZKIJKCHCMFGMCM-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nepsilon,Nepsilon,Nepsilon-Trimethyllysine Hydrochloride: A Quaternary Ammonium Amino Acid Standard for Epigenetic and Carnitine Pathway Research


Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride (CAS 55528-53-5) is a quaternary ammonium derivative of the amino acid L-lysine, featuring three methyl groups covalently attached to the nitrogen atom of the ε-amino group, forming a permanently charged trimethylammonium moiety . This compound corresponds to the Nε-trimethylated post-translational modification (PTM) state of lysine residues in proteins, a critical epigenetic mark recognized by specific reader domain proteins [1]. It is also the essential starting metabolite in the endogenous biosynthesis of L-carnitine in mammals, where it is liberated from degraded proteins containing trimethyllysine residues [2]. Commercially, this compound is supplied as the hydrochloride salt, typically as a white powder with a purity specification of ≥97% (TLC) and an amino acid content of approximately 75%, with the balance consisting of salts and water .

Why Nepsilon,Nepsilon,Nepsilon-Trimethyllysine Hydrochloride Cannot Be Replaced by Other Methyllysine or Acetyllysine Analogs


In-class compounds such as Nε-monomethyllysine (Kme1), Nε-dimethyllysine (Kme2), and Nε-acetyllysine (Kac) exhibit distinct biophysical and biochemical properties from trimethyllysine (Kme3) that preclude their use as substitutes in critical applications. The trimethylammonium group of Kme3 confers a permanent positive charge and bulkier steric profile, whereas lower methylation states retain a hydrogen-bond-capable ammonium proton, and acetyllysine neutralizes the charge [1]. These fundamental differences dictate highly specific recognition by discrete classes of epigenetic reader domains; for example, the aromatic cages of PHD, Tudor, and chromodomains are evolutionarily optimized to bind Kme3 via cation-π interactions and the displacement of high-energy water molecules, a mechanism not accessible to Kme1, Kme2, or Kac [2]. Consequently, using a non-trimethylated analog in an assay designed to probe Kme3-dependent protein-protein interactions or enzyme activity will yield false negatives and cannot generate biologically relevant data. The following quantitative evidence establishes the precise, measurable parameters that define this compound's unique utility and inform procurement decisions.

Quantitative Evidence for the Differentiated Utility of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine Hydrochloride


Thermodynamic and Structural Basis for Exclusive Reader Domain Recognition of Trimethyllysine

The recognition of trimethyllysine (Kme3) by epigenetic reader proteins is fundamentally distinct from that of lower methylation states. A comparative thermodynamic and structural study demonstrated that reader proteins recognize Kme3 predominantly through a combination of favorable cation-π interactions and the entropically favorable release of high-energy water molecules from the aromatic cage binding pocket. Neutral analogues of Kme3, which lack the permanent positive charge, exhibited substantially reduced binding, confirming the indispensable role of the quaternary ammonium group [1]. This mechanism is not accessible to monomethyllysine (Kme1) or dimethyllysine (Kme2), which retain an ammonium proton and are recognized by a different set of reader domains (e.g., 53BP1, L3MBTL1) via a cavity-insertion mode involving hydrogen bonding and electrostatic interactions with aspartate or glutamate residues [1].

Epigenetics Protein-Protein Interactions Structural Biology

Specificity of Pan-Trimethyllysine Antibodies Validates Orthogonal Detection

High-specificity antibodies are essential tools for detecting and isolating proteins bearing the Nε-trimethyllysine modification. A pan-specific antibody developed against Nε-trimethyllysine (tMeK) was rigorously validated and shown to react only with tMeK, exhibiting no cross-reactivity with Nε-monomethyllysine (mMeK) or Nε-dimethyllysine (dMeK) in ELISA assays [1]. Commercially available trimethyllysine antibodies similarly affirm this specificity, having been affinity-absorbed against mono- and dimethylated lysine to ensure exclusive recognition of the trimethylated species .

Immunodetection PTM Analysis Proteomics

Role as Essential Metabolic Precursor for L-Carnitine Biosynthesis

Nε-trimethyllysine (TML) is the obligate starting substrate for the endogenous biosynthesis of L-carnitine in mammals. The pathway is initiated by the enzyme ε-N-trimethyllysine hydroxylase (TMLH), which catalyzes the conversion of TML to β-hydroxy-Nε-trimethyllysine (HTML) in a reaction requiring α-ketoglutarate, Fe2+, and oxygen . TML itself is derived from the proteolytic degradation of proteins containing trimethyllysine residues, linking protein turnover directly to carnitine homeostasis [1].

Metabolism Carnitine Biosynthesis Biochemistry

Suitability as a Reference Standard for LC-MS Quantification of TML in Biological Matrices

Accurate quantification of Nε-trimethyllysine in complex biological samples such as plasma, urine, or cell lysates is critical for metabolic and epigenetic studies. The commercial hydrochloride salt is specified as suitable for LC/MS applications , and validated LC-MS/MS methods have been developed for its quantitative determination. One such method employed derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to enable sensitive detection and accurate quantification of trimethyllysine in biological samples, establishing the compound as a necessary calibration standard for these analytical workflows [1].

Analytical Chemistry Metabolomics LC-MS

Primary Scientific and Industrial Application Scenarios for Nepsilon,Nepsilon,Nepsilon-Trimethyllysine Hydrochloride


Epigenetic Reader Domain Binding Assays (PHD, Tudor, Chromodomain)

This compound serves as the definitive positive control or competitive inhibitor in biochemical and biophysical assays designed to characterize the binding of epigenetic reader proteins to the histone H3 trimethyllysine mark (e.g., H3K4me3, H3K9me3, H3K36me3). Its unique trimethylammonium group is required for the cation-π interaction and water-displacement mechanism that defines reader domain specificity, as established by comparative thermodynamic and structural analyses [1]. Use of monomethyllysine, dimethyllysine, or acetyllysine in these assays would yield no binding and cannot validate the system. This compound is therefore essential for drug discovery efforts targeting Kme3-binding reader domains implicated in cancer and other diseases.

Carnitine Biosynthesis and Metabolic Flux Analysis

As the obligate precursor to L-carnitine, Nε,Nε,Nε-trimethyllysine hydrochloride is the required substrate for in vitro assays of ε-N-trimethyllysine hydroxylase (TMLH) activity [2]. It is also the essential analytical standard for LC-MS/MS methods developed to quantify TML levels in biological fluids and tissues as a biomarker for carnitine biosynthesis efficiency or protein turnover rates [3]. This compound is irreplaceable in studies of primary and secondary carnitine deficiency, metabolic disorders, and the role of TML in cardiovascular and muscle physiology.

Development and Validation of Trimethyllysine-Specific Antibodies and Detection Reagents

Nε,Nε,Nε-Trimethyllysine hydrochloride is the essential immunogen and affinity-purification ligand for the generation and validation of pan-specific and site-specific antibodies that discriminate the Kme3 modification from Kme1 and Kme2 [4]. It is also used as a competitive inhibitor in western blot, ELISA, and immunofluorescence experiments to confirm signal specificity. Given the documented cross-reactivity issues with many commercial methyl-lysine antibodies, this compound is a critical quality control reagent for ensuring the accuracy of epigenomic data generated by ChIP-seq, ChIP-on-chip, and other antibody-dependent techniques.

SILAC and Quantitative Proteomics Workflows for PTM Analysis

In advanced quantitative proteomics methods such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) combined with cross-linking strategies (CLASPI), Nε-trimethyllysine-containing peptides are used to profile protein-protein interactions mediated by this specific PTM [5]. The compound can be used to synthesize heavy isotope-labeled (e.g., D9) or unlabeled peptides for use as internal standards, enabling precise relative or absolute quantification of trimethylated peptides in complex mixtures. This application is central to mapping the 'methyl-lysine interactome' and understanding dynamic changes in chromatin structure and gene regulation.

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